1-(4-fluorobenzoyl)-4-(4-pyridinylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, involves steps like reductive amination, amide hydrolysis, and N-alkylation. These processes highlight the complexity and precision required in synthesizing such molecules (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 1-(4-fluorobenzoyl)-4-(4-pyridinylmethyl)piperazine has been determined using techniques like X-ray analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate shows the piperazine ring adopts a chair conformation, providing insights into the spatial arrangement of atoms in such compounds (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions, such as the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involve condensation reactions that illustrate the reactivity of the piperazine ring and its derivatives. These reactions contribute to understanding the compound's chemical properties and potential as a ligand for receptors (C. Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provide insights into the conformation and stability of the piperazine-based compounds. The piperazine ring's chair conformation and dihedral angles with the benzene ring are crucial for understanding the compound's physical characteristics (Md. Serajul Haque Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their ability to act as ligands for dopamine receptors, are significant for pharmaceutical applications. Compounds like the novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, highlighting their potential in drug development (O. Diouf et al., 1999).
properties
IUPAC Name |
(4-fluorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-3-1-15(2-4-16)17(22)21-11-9-20(10-12-21)13-14-5-7-19-8-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRLEIDVUWZBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
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